molecular formula C20H15ClFN3O3 B15011869 N-({N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

N-({N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide

Cat. No.: B15011869
M. Wt: 399.8 g/mol
InChI Key: ODWLSRUVEWKIGH-BHGWPJFGSA-N
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Description

N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves a multi-step process. The initial step often includes the formation of the furan ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The final steps involve the coupling of the furan derivative with hydrazinecarbonyl and the subsequent reaction with 3-fluorobenzoyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved could include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-chlorobenzamide: Similar structure but with a chlorobenzamide moiety instead of fluorobenzamide.

    N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-bromobenzamide: Contains a bromobenzamide group.

Uniqueness

The presence of the fluorobenzamide moiety in N-({N’-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C20H15ClFN3O3

Molecular Weight

399.8 g/mol

IUPAC Name

N-[2-[(2E)-2-[[5-(4-chlorophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide

InChI

InChI=1S/C20H15ClFN3O3/c21-15-6-4-13(5-7-15)18-9-8-17(28-18)11-24-25-19(26)12-23-20(27)14-2-1-3-16(22)10-14/h1-11H,12H2,(H,23,27)(H,25,26)/b24-11+

InChI Key

ODWLSRUVEWKIGH-BHGWPJFGSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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